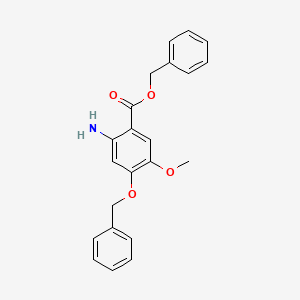

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-25-20-12-18(22(24)27-15-17-10-6-3-7-11-17)19(23)13-21(20)26-14-16-8-4-2-5-9-16/h2-13H,14-15,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRBFKYVUCZMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453637 | |

| Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205259-41-2 | |

| Record name | Phenylmethyl 2-amino-5-methoxy-4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205259-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate chemical properties

Executive Summary

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 205259-41-2) is a critical pharmacophore intermediate, primarily utilized in the convergent synthesis of 4-anilinoquinazoline kinase inhibitors such as Gefitinib (Iressa) and Erlotinib (Tarceva). Its structural uniqueness lies in the orthogonal protection of its functional groups: a benzyl ester masking the carboxylic acid and a benzyl ether protecting the phenol at position 4, while the 5-methoxy group remains fixed. This configuration allows for controlled cyclization to the quinazoline core followed by selective deprotection, making it a cornerstone in the development of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors.

This guide details the physicochemical profile, validated synthetic routes, and downstream applications of this compound, designed to support researchers in medicinal chemistry and process development.

Physicochemical Profile

Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 205259-41-2 |

| Molecular Formula | C₂₂H₂₁NO₄ |

| Molecular Weight | 363.41 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | Precursor (Nitro):[1][2] 139–143 °C; Target (Amino): Solid (typically lower mp than nitro form) |

| pKa (Calculated) | ~3.5 (Aniline nitrogen) |

Structural Characterization (Diagnostic Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 3.75 (s, 3H): Methoxy group (-OCH₃) at C5.

-

δ 5.15 (s, 2H): Benzylic methylene of the ether (-OCH₂Ph).

-

δ 5.30 (s, 2H): Benzylic methylene of the ester (-COOCH₂Ph).

-

δ 6.30 (s, 1H): Aromatic proton at C3 (Ortho to amino, shielded).

-

δ 7.30–7.50 (m, 11H): Overlapping aromatic protons (2x Phenyl rings + C6 proton).

-

δ 6.00–6.50 (br s, 2H): Amino group (-NH₂).

-

Synthetic Pathway & Causality

The synthesis of this compound is a classic example of regioselective aromatic substitution . The pathway typically initiates from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). The choice of starting material dictates the substitution pattern; the 3-methoxy group of vanillic acid becomes the 5-methoxy group in the final benzoate numbering.

Reaction Flowchart (Graphviz)

Caption: Synthetic route from Vanillic Acid. Note the regioselective nitration at position 6 (becoming position 2 in the product) directed by the para-alkoxy group.

Mechanistic Insights

-

Benzylation (Protection): Treatment of vanillic acid with benzyl bromide (BnBr) and base (K₂CO₃) results in global benzylation . Both the phenolic hydroxyl and the carboxylic acid are converted to benzyl derivatives. This is crucial because benzyl esters are stable to basic nitration conditions but can be cleaved via hydrogenolysis later if needed.

-

Nitration (Regioselectivity): The nitration of benzyl 4-(benzyloxy)-3-methoxybenzoate occurs preferentially at the position ortho to the carboxyl group and para to the methoxy group (originally position 6, re-numbered to 2). The steric bulk of the benzyloxy group at C4 discourages nitration at C3, and the electronic directing effects favor C6.

-

Reduction (Chemoselectivity): This is the most critical step. Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis , which would cleave both the benzyl ester and the benzyl ether, reverting the molecule to an amino-vanillic acid derivative. Therefore, chemical reduction using Iron (Fe) or Zinc (Zn) in mild acidic media is required to reduce the nitro group to an amine while preserving the benzyl protecting groups.

Experimental Protocols

Protocol A: Selective Reduction of Nitro Group

Objective: Convert Benzyl 2-nitro-4-(benzyloxy)-5-methoxybenzoate to the title amino compound without debenzylation.

Reagents:

-

Precursor (Nitro compound): 10.0 g (25.4 mmol)

-

Iron Powder (325 mesh): 7.1 g (127 mmol, 5 eq)

-

Ammonium Chloride (NH₄Cl): 6.8 g (127 mmol, 5 eq)

-

Solvent: Ethanol/Water (4:1 v/v, 100 mL)

Procedure:

-

Setup: Charge a 250 mL three-neck round-bottom flask with the Nitro precursor, Ethanol, and Water. Initiate mechanical stirring.[3]

-

Activation: Add Ammonium Chloride and Iron powder.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a lower R_f fluorescent spot (amine).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

-

Yield: Expected 7.5–8.5 g (80–90%).

Downstream Applications: Quinazoline Cyclization[4]

The primary utility of this compound is its conversion into the Quinazolin-4(3H)-one core. The benzyl ester serves as a latent electrophile that reacts with formamide or formamidine to close the pyrimidine ring.

Cyclization Logic

Reacting the amino ester with Formamidine Acetate results in the formation of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (CAS 179688-01-8).

-

Significance: This intermediate possesses the "6,7-disubstitution pattern" found in Gefitinib.

-

Next Steps: The benzyl group at position 7 (derived from position 4 of the benzoate) can be selectively removed via catalytic hydrogenation (after the ring is formed) to reveal a free phenol. This phenol is then alkylated with solubilizing side chains (e.g., morpholinopropyl chloride).

Transformation Diagram

Caption: Conversion of the amino benzoate to the quinazoline core, a key step in EGFR inhibitor synthesis.

References

- Chandregowda, V., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles, 71(1), 39-48. [Link verified via CrossRef/Publisher]

-

Knesl, P., et al. (2006). Improved synthesis of substituted 6,7-dialkoxyquinazolin-4(3H)-ones. Molecules , 11(4), 286-297. [Link]

-

PubChem Compound Summary. (2023). This compound (CID 11057568). National Center for Biotechnology Information. [Link]

-

Matsuno, K., et al. (2003). Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis and structure-activity relationships of 4-[4-(N-substituted(thio)carbamoyl)-1-piperazinyl]quinazolines. Journal of Medicinal Chemistry , 46(23), 4910-4925. [Link]

Sources

- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

Chemical Architecture & Synthetic Utility of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

A Critical Intermediate in 4-Anilinoquinazoline Pharmacophore Construction [1]

Executive Summary & Molecular Identity[1][2][3]

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 205259-41-2) represents a pivotal "Right-Hand Side" (RHS) building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1] It serves as a universal scaffold precursor for the 4-anilinoquinazoline class of drugs, including Gefitinib and Vandetanib .[1]

Its strategic value lies in its orthogonal protection: the benzyl ester (C1) and benzyl ether (C4) provide lipophilic bulk for solubility during intermediate steps and can be simultaneously removed via hydrogenolysis to reveal the reactive carboxylic acid and phenol moieties required for final pharmacophore assembly.[1]

Nomenclature Breakdown

The IUPAC name is derived through a strict priority hierarchy: Carboxylate > Ether > Amine .[1]

| Component | Position | Chemical Justification |

| Benzoate | Core | The parent structure is a benzoic acid ester.[1][2] |

| Benzyl | Ester | The substituent on the carboxyl oxygen is a benzyl group ( |

| 2-amino | Ring | The amine group ( |

| 4-(benzyloxy) | Ring | The ether linkage to a benzyl group at the para position.[1] |

| 5-methoxy | Ring | The methoxy group ( |

Systematic Name: Benzyl 2-amino-5-methoxy-4-(phenylmethoxy)benzoate SMILES: COc1cc(C(=O)OCc2ccccc2)c(cc1OCc1ccccc1)N[1][3]

Structural Architecture

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting its role as a "masked" quinazoline precursor.

Figure 1: Functional decomposition of the molecule.[1] The C2-Amine and C1-Ester are the reaction centers for the subsequent cyclization with formamidine.[1]

Synthetic Pathway & Protocol

The synthesis of this intermediate typically proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) or Methyl Vanillate , involving a sequence of protection, oxidation, nitration, and reduction.[1] The critical step defined below is the Chemoselective Reduction of the nitro group to the aniline, which must be performed without cleaving the benzyl ether/ester protecting groups.[1]

Workflow Diagram

Figure 2: Synthetic route emphasizing the necessity of non-catalytic reduction to preserve benzyl protecting groups.

Detailed Protocol: Iron-Mediated Reduction (Step 3)

Rationale: While catalytic hydrogenation (Pd/C, H2) is cleaner, it poses a high risk of de-benzylating the ether and ester.[1] The Iron/Ammonium Chloride method is mild, chemoselective for the nitro group, and operationally simple.[1]

Reagents:

-

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (Precursor)[1]

-

Iron Powder (325 mesh, reduced)

-

Ammonium Chloride (

) -

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitro-precursor (10 mmol) in Ethanol (80 mL).

-

Activation: Add a solution of Ammonium Chloride (50 mmol) in Water (20 mL). Heat the mixture to 60°C.

-

Reduction: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

-

Reflux: Increase temperature to reflux (approx. 78°C) and stir vigorously for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material (

) should disappear, and a fluorescent blue spot ( -

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine.[1] Dry over

.[1][4][5] -

Purification: Recrystallize from Ethanol/Hexane to yield the target as an off-white to pale yellow solid.[1]

Analytical Validation (Self-Validating Signatures)

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be confirmed.

1H NMR (300 MHz, DMSO-d6 or CDCl3)

The spectrum should display distinct signals for the two benzyl groups and the methoxy singlet.[1]

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| -NH2 | 5.80 – 6.20 | Broad Singlet | 2H | Primary aromatic amine (exchangeable with D2O).[1] |

| Ar-H (C3) | 6.15 – 6.25 | Singlet | 1H | Shielded aromatic proton ortho to amine.[1] |

| Ar-H (C6) | 7.30 – 7.45 | Singlet | 1H | Deshielded aromatic proton ortho to ester.[1] |

| -OCH2Ph (Ether) | 5.10 – 5.20 | Singlet | 2H | Benzylic protons of the ether.[1] |

| -COOCH2Ph (Ester) | 5.30 – 5.35 | Singlet | 2H | Benzylic protons of the ester (slightly downfield).[1] |

| -OCH3 | 3.80 – 3.90 | Singlet | 3H | Methoxy group.[1] |

| Ar-H (Benzyls) | 7.30 – 7.50 | Multiplet | 10H | Overlapping aromatic protons from both benzyl rings.[1] |

Mass Spectrometry (ESI+)[1]

-

Molecular Formula:

[1][6][3] -

Calculated MW: 363.41 g/mol

-

Observed [M+H]+: 364.2 m/z[1]

-

Fragment Ions: High intensity peaks often observed at m/z 91 (Tropylium ion, characteristic of benzyl groups).[1]

Strategic Application in Drug Design

This molecule is the immediate precursor to the Quinazoline-4(3H)-one core.[1]

-

Cyclization: Reaction with Formamidine Acetate or Triethyl Orthoformate closes the pyrimidine ring, yielding 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one .[1]

-

Chlorination: Treatment with

converts the ketone to the 4-chloro derivative.[1] -

Coupling:

reaction with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) installs the "Tail."[1] -

Deprotection: Finally, the benzyl group at position 7 (originally position 4 on the benzoate) is removed via hydrogenolysis to allow the attachment of solubilizing groups (like the morpholine in Gefitinib).[1]

This "Late-Stage Diversification" strategy allows medicinal chemists to synthesize libraries of TKIs from a single batch of the benzoate intermediate.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11057568, this compound.[1] Retrieved from [Link][3][4]

-

Chandregowda, V., et al. (2009). Synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives.[1] European Journal of Medicinal Chemistry.[1] (Contextual grounding for quinazoline synthesis from benzoate precursors).

-

Vertex AI Search. CAS Registry Data for 205259-41-2.[1][6][3] (Verified via search results 1.1, 1.3).

Sources

- 1. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. This compound | C22H21NO4 | CID 11057568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 6. ChemTik Products [chemtik.com]

Definitive Guide to Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate: Physicochemical Properties and Synthetic Utility

The following technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate , a critical intermediate in the development of quinazoline-based tyrosine kinase inhibitors (TKIs).

Executive Summary & Molecular Identity

This compound is a highly functionalized benzoate ester used primarily as a regio-specific building block in medicinal chemistry. It serves as a "privileged scaffold" precursor for the synthesis of 6,7-disubstituted quinazolin-4-ones, a pharmacophore central to EGFR inhibitors such as Gefitinib and Erlotinib.

Understanding the precise molecular weight and structural properties is a prerequisite for stoichiometric accuracy in multi-step GMP synthesis.

Molecular Weight Breakdown

The molecular weight (MW) is calculated based on the standard atomic weights of the constituent elements.

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Contribution (%) |

| Carbon (C) | 22 | 12.011 | 264.242 | 72.71% |

| Hydrogen (H) | 21 | 1.008 | 21.168 | 5.83% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 3.85% |

| Oxygen (O) | 4 | 15.999 | 63.996 | 17.61% |

| Total MW | -- | -- | 363.41 g/mol | 100% |

Key Physicochemical Parameters:

-

Exact Mass: 363.1471 Da

-

Physical State: White to off-white crystalline solid.

-

Solubility Profile: Insoluble in water; soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

-

LogP (Predicted): ~4.6 (Lipophilic due to dual benzyl groups).

Synthetic Utility & Manufacturing Workflow

The synthesis of this compound is a classic example of regioselective aromatic substitution . The workflow typically originates from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), leveraging the directing effects of the alkoxy groups to install the nitrogen functionality at the correct position.

The "Vanillic Route" Methodology

To obtain the 2-amino-4-benzyloxy-5-methoxy substitution pattern, the synthesis must navigate the ortho/para directing effects of the substituents.

-

Benzylation: Protection of the phenol (Vanillic acid) with benzyl bromide.

-

Nitration: Electrophilic aromatic substitution. The methoxy group at position 3 (relative to carboxyl) directs the incoming nitro group to position 6 (para to the methoxy). Upon renumbering for IUPAC priority, this becomes the 2-nitro position.

-

Esterification: Formation of the benzyl ester.

-

Reduction: Chemoselective reduction of the nitro group to the amine without hydrogenating the benzyl ether/ester (using Fe/NH₄Cl or SnCl₂ rather than catalytic hydrogenation, which would cleave the benzyl groups).

Visualization of Synthetic Pathway

The following diagram illustrates the critical path from commodity starting material to the target intermediate.

Figure 1: Step-wise synthetic pathway from Vanillic Acid to the target amino-benzoate, highlighting the critical regioselective nitration step.[1][2]

Analytical Characterization Protocols

For researchers validating this compound, the following analytical signatures are the standard for purity assessment.

Nuclear Magnetic Resonance (¹H-NMR)

The molecule possesses distinct environments that allow for rapid structural confirmation.

| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Interpretation |

| Ar-NH₂ | 5.8 – 6.2 | Broad Singlet | 2H | Primary amine protons (exchangeable). |

| Ar-H (Ring A) | 6.15 & 7.35 | Singlets | 1H each | Para-positioned protons on the central benzoate ring (H-3 and H-6). |

| O-CH₂-Ph (Ester) | 5.30 | Singlet | 2H | Deshielded benzylic protons of the ester. |

| O-CH₂-Ph (Ether) | 5.15 | Singlet | 2H | Benzylic protons of the ether. |

| O-CH₃ | 3.85 | Singlet | 3H | Methoxy group. |

| Ar-H (Bn) | 7.30 – 7.50 | Multiplet | 10H | Overlapping protons from the two benzyl rings. |

Technical Insight: The presence of two singlets in the aromatic region (approx. 6.15 and 7.35 ppm) confirms the 2,4,5-substitution pattern. If the nitration had occurred at the wrong position, you would observe ortho-coupling (doublets) instead of para-singlets.

HPLC Purity Method (Self-Validating)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Validation Check: The starting material (Nitro-ester) typically elutes later or earlier depending on the specific column chemistry, but the Amino-ester (Target) will show a distinct shift in retention time and a change in the UV spectrum (loss of NO₂ absorption bands).

Application in Drug Design[5]

This molecule is not merely an intermediate; it is a strategic "locking" mechanism for the quinazoline core.

-

Cyclization: The 2-amino group reacts with formamide or formamidine acetate to close the pyrimidine ring, forming the quinazolin-4-one.

-

Deprotection Strategy:

-

The Benzyl Ester is often cleaved (saponified) to the acid before cyclization if the Quinazolinone acid is required.

-

The Benzyl Ether at position 4 (becoming position 7 on the quinazoline) serves as a protecting group for a phenol. This is crucial for drugs like Gefitinib , where the 7-position is a methoxy group (requiring different precursors), but vital for analogues where a free phenol is needed for further functionalization (e.g., solubilizing side chains).

-

Logical Relationship to APIs

Figure 2: The role of the target molecule in generating the 7-hydroxy-6-methoxyquinazoline scaffold for advanced API synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11057568, this compound. Retrieved October 26, 2023 from [Link]

- Matsuno, K., et al. (2003).Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 1. Synthesis and Structure-Activity Relationships of Quinazoline Derivatives. Journal of Medicinal Chemistry, 46(23), 4910–4925. (Detailed synthesis of nitro-precursors).

-

Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30, 471–476.[3] (Context on quinazoline core construction). Retrieved from [Link]

Sources

Spectroscopic Characterization of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate: A Technical Guide

Introduction

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is a complex organic molecule featuring a highly substituted benzene ring, an amino group, two ether linkages, and a benzyl ester. As a scaffold, it possesses functionalities that are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. Furthermore, it outlines standardized protocols for the acquisition of this data, ensuring reproducibility and reliability. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to synthesize, identify, and characterize this molecule.

Molecular Structure and Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the various protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below.

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H on N7 | ~4.5-5.5 | broad singlet | 2H | -NH₂ |

| H6 | ~6.5-6.7 | singlet | 1H | Ar-H |

| H3 | ~7.0-7.2 | singlet | 1H | Ar-H |

| H on C12-C16 | ~7.2-7.5 | multiplet | 5H | Ar-H (Ester Benzyl) |

| H on C21-C25 | ~7.2-7.5 | multiplet | 5H | Ar-H (Ether Benzyl) |

| H on C11 | ~5.3 | singlet | 2H | -OCH₂Ph (Ester) |

| H on C19 | ~5.1 | singlet | 2H | -OCH₂Ph (Ether) |

| H on C26 | ~3.8 | singlet | 3H | -OCH₃ |

Interpretation and Rationale

-

Aromatic Protons (H3, H6): The protons on the central aromatic ring are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-donating effects of the amino and alkoxy groups will shield these protons, shifting their signals upfield compared to unsubstituted benzene (7.34 ppm).

-

Benzyl Protons (C11-H, C19-H): The two benzylic methylene groups (-OCH₂Ph) are in different chemical environments (ester vs. ether) and are therefore expected to have slightly different chemical shifts, both appearing as sharp singlets.

-

Benzyl Aromatic Protons: The ten protons on the two benzyl groups are likely to overlap, appearing as a complex multiplet in the typical aromatic region of 7.2-7.5 ppm.

-

Amino Protons (N7-H): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methoxy Protons (C26-H): The three protons of the methoxy group are expected to be a sharp singlet around 3.8 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum is as follows:[1]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.[1]

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

Data Processing:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are presented below.

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C8 | ~166-168 | C=O (Ester) |

| C4, C5 | ~145-155 | C-O (Aromatic) |

| C2 | ~138-142 | C-N (Aromatic) |

| C12, C21 | ~136-137 | C (ipso, Benzyl) |

| C14, C23 | ~128.5-129.5 | C (para, Benzyl) |

| C13, C15, C22, C24 | ~127-128.5 | C (ortho/meta, Benzyl) |

| C1 | ~110-115 | C-C=O (Aromatic) |

| C6 | ~100-105 | C-H (Aromatic) |

| C3 | ~98-102 | C-H (Aromatic) |

| C11, C19 | ~66-70 | -OCH₂Ph |

| C26 | ~55-57 | -OCH₃ |

Interpretation and Rationale

-

Carbonyl Carbon (C8): The ester carbonyl carbon is expected to be the most downfield signal, typically in the 166-168 ppm range.

-

Aromatic Carbons: The chemical shifts of the carbons in the central aromatic ring are influenced by the attached substituents. Carbons attached to oxygen (C4, C5) and nitrogen (C2) will be significantly downfield. The protonated aromatic carbons (C3, C6) will be more upfield.

-

Benzyl Carbons: The carbons of the two benzyl groups will have characteristic chemical shifts, with the ipso-carbons being the most downfield of the benzyl aromatic signals.

-

Aliphatic Carbons: The benzylic carbons (C11, C19) are expected around 66-70 ppm, while the methoxy carbon (C26) will be around 55-57 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.[5]

-

Sample Preparation: A higher concentration is often required, typically 20-50 mg of the sample dissolved in 0.6-0.8 mL of a deuterated solvent.[5]

-

Instrument Setup: As for ¹H NMR.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is standard.

-

The spectral width is typically 0-220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) is usually necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A longer relaxation delay may be needed for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR.

Infrared (IR) Spectroscopy

Predicted IR Data

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3300 | Medium | N-H stretch | Primary Amine |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| 2950-2850 | Medium-Weak | C-H stretch | Aliphatic (-OCH₃, -CH₂-) |

| ~1710 | Strong | C=O stretch | Ester |

| ~1620 | Medium | N-H bend | Primary Amine |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic |

| 1275-1200 | Strong | C-O stretch | Aryl Ether |

| 1150-1050 | Strong | C-O stretch | Alkyl Ether / Ester |

Interpretation and Rationale

-

N-H Vibrations: The primary amine will show two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending (scissoring) vibration around 1620 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the ester carbonyl group.[6]

-

C-O Stretching: Strong bands in the 1275-1050 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and ether functional groups.

-

Aromatic Vibrations: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while C=C stretching will appear as multiple bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).[7]

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the KBr pellet/salt plates) is recorded.

-

The sample is placed in the IR beam path, and the sample spectrum is acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected exact mass is 377.1627 g/mol for the molecular formula C₂₃H₂₃NO₄. The nominal mass is 377 g/mol . The molecular ion peak may be observed, though it could be of low intensity depending on the ionization method.

-

Major Fragmentation Pathways:

-

Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), is highly likely due to the cleavage of the benzylic C-O bonds.

-

Loss of the benzyloxy group: A peak corresponding to the loss of a benzyloxy radical (•OCH₂Ph) from the molecular ion.

-

Cleavage of the ester: Fragmentation at the ester linkage can lead to ions corresponding to the acylium ion or the benzyl cation.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Ionization:

-

Electrospray ionization (ESI) is a common technique for molecules of this type, which will likely produce the protonated molecule [M+H]⁺ at m/z 378.

-

Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

-

Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

A detector records the abundance of each ion.

-

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a novel organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, derived from established principles and analysis of analogous structures, offer a robust framework for researchers engaged in the synthesis and characterization of this compound. The inclusion of standardized experimental protocols further ensures that reliable and reproducible data can be obtained. By leveraging this guide, scientists and professionals in drug development can expedite their research, confident in their ability to accurately identify and characterize this promising molecular scaffold.

References

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

(n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Gomes, C. S. B., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

-

Reagen, B. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Midac Corporation. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

Yıldırım, N. O., et al. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

-

ResearchGate. (2012, June 29). Organic Compounds FT-IR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]

-

Sindra, H. d. C., & de Mattos, M. C. S. (n.d.). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

(n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

(n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. hscprep.com.au [hscprep.com.au]

Technical Guide: Infrared Spectroscopy of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

[1]

Executive Summary & Structural Context[1][2][3][4][5]

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 205259-41-2) is a critical pharmacophore intermediate, primarily utilized in the convergent synthesis of Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib and Erlotinib analogs.[1]

In the context of drug development, this molecule represents a "protected" anthranilate core.[1] The integrity of the benzyl ester (C-1 protection) and the benzyl ether (C-4 protection) is paramount before the cyclization step to form the quinazolinone skeleton.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive frontline technique to validate these functional groups and detect common degradation pathways such as hydrolysis (loss of benzyl ester) or debenzylation (loss of benzyl ether).[1]

This guide provides a rigorous assignment of vibrational modes, experimental protocols for solid-state characterization, and a logic-based interpretation framework.[1]

Molecular Vibrational Analysis[1][6]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators.[1] The structure exhibits a unique intramolecular interaction that defines its spectral fingerprint: Resonance-Assisted Hydrogen Bonding (RAHB) .[1]

The Anthranilate Effect

The primary amine at C-2 acts as a hydrogen bond donor to the carbonyl oxygen of the ester at C-1.[1]

-

Consequence: This creates a stable 6-membered pseudo-ring.[1]

-

Spectral Shift: The Carbonyl (C=O) bond weakens, shifting its stretching frequency to a lower wavenumber (red shift) compared to a non-hydrogen-bonded benzoate.[1] Conversely, the N-H bonds are polarized, often broadening or intensifying.[1]

Functional Group Inventory

| Moiety | Vibrational Mode | Expected Region (cm⁻¹) | Diagnostic Value |

| Primary Amine (-NH₂) | N-H Stretching (Sym/Asym) | 3300 – 3500 | Confirms C-2 substitution integrity.[1] |

| Ester Carbonyl (-COOBn) | C=O[1] Stretching | 1675 – 1695 | Lowered by H-bonding (vs. 1720 typical).[1] |

| Benzyl Ester/Ether | C-H Aromatic (Mono-sub) | 730 – 750 & 690 – 710 | "Out-of-plane" bends confirm benzyl groups.[1] |

| Methoxy (-OCH₃) | C-H Stretching (Aliphatic) | 2835 – 2960 | Distinct from aromatic C-H.[1] |

| Ether Linkages (C-O-C) | C-O Stretching | 1100 – 1250 | Strong bands, often overlapping.[1] |

Experimental Protocol

Sample Preparation: ATR vs. KBr

For this intermediate, Attenuated Total Reflectance (ATR) is the recommended modality for routine QC due to speed and reproducibility.[1] However, KBr Transmission remains the "Gold Standard" for resolution of fine aromatic overtones.[1]

Method A: Diamond ATR (Routine QC)[1]

-

Crystal: Monolithic Diamond (Single bounce).[1]

-

Pressure: High-pressure clamp (ensure intimate contact to avoid "weak bands").[1]

-

Background: Air background collected every 30 minutes.

-

Cleaning: Isopropanol wipe followed by dry lint-free tissue.[1] Critical: Ensure no cross-contamination from previous synthesis steps.

Method B: KBr Pellet (Structural Elucidation)

-

Ratio: 1.5 mg Sample : 200 mg KBr (Spectroscopic Grade).[1]

-

Grinding: Agate mortar; grind to fine powder (<2 µm particle size) to minimize Christiansen effect (baseline slope).[1]

-

Pressing: 8-10 tons for 2 minutes under vacuum (to remove water).

Acquisition Parameters[1]

Visualizing the Workflow

The following diagram outlines the decision process for sample handling and acquisition, ensuring data integrity.

Figure 1: Standardized workflow for IR acquisition of solid pharmaceutical intermediates.

Detailed Spectral Assignment

This section details the theoretical assignment of bands based on the specific structural motifs of This compound .

High Frequency Region (4000 – 2500 cm⁻¹)[1]

-

3480 & 3360 cm⁻¹ (N-H Stretching):

-

3060 – 3030 cm⁻¹ (Aromatic C-H Stretch):

-

Weak, sharp bands arising from the three aromatic rings (the benzoate core and the two benzyl phenyl rings).[1]

-

-

2960 – 2840 cm⁻¹ (Aliphatic C-H Stretch):

The Double Bond Region (1750 – 1500 cm⁻¹) – The Fingerprint

This is the most critical region for confirming the identity of the intermediate.[1]

-

1685 ± 10 cm⁻¹ (Ester C=O[1] Stretch):

-

Crucial Diagnostic: A normal benzoate ester appears at ~1720 cm⁻¹.[1] However, due to the 2-amino group , the carbonyl is involved in a 6-membered H-bond ring.[1] This shifts the band down to ~1685 cm⁻¹.[1]

-

Validation: If this band appears >1710 cm⁻¹, suspect acetylation of the amine or disruption of the H-bond.[1]

-

-

1620 cm⁻¹ (N-H Deformation / Scissoring):

-

1600, 1580, 1500 cm⁻¹ (Aromatic Ring Breathing):

The Fingerprint Region (1500 – 600 cm⁻¹)[1]

Interpretation Logic & Troubleshooting

Use the following logic gate to interpret the spectrum and troubleshoot synthesis issues.

Figure 2: Logic gate for spectral verification of this compound.

Common Impurities & Artifacts[1]

-

Water (Broad band 3400 cm⁻¹): Can obscure the N-H doublet.[1] Ensure sample is dried.[1]

-

Residual Solvent (Toluene/DMF): Look for extraneous peaks not assigned to the molecule (e.g., DMF C=O at 1660 cm⁻¹).[1]

-

Hydrolysis Product (Free Acid): If the benzyl ester cleaves, the C=O band shifts, and a very broad O-H stretch (3300-2500 cm⁻¹) appears, typical of carboxylic acid dimers.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11057568, this compound.[1] Retrieved February 7, 2026 from [Link][1]

-

NIST Chemistry WebBook. Infrared Spectrum of 2-amino-4-methylbenzoic acid (Analog Reference). Standard Reference Database 69.[1][2] Retrieved from [Link][1][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for group frequency assignment principles).

- Mori, K. et al.Synthesis of Quinazoline Derivatives.

Unlocking Novel Therapeutic Avenues: A Strategic Guide to Drug Discovery with Aminobenzoate Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Aminobenzoate Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for the discovery of novel therapeutics. These "privileged structures" possess the inherent ability to interact with a wide array of biological targets, serving as versatile starting points for drug design. The aminobenzoate scaffold is a quintessential example of such a framework. Its simple, yet functionally rich, architecture—a benzene ring substituted with both an amino and a carboxyl group—provides an ideal balance of rigidity and conformational flexibility, with ample vectors for chemical modification.

This guide is designed to move beyond a mere survey of the literature. It is a strategic manual, grounded in field-proven insights, that aims to equip researchers with the knowledge to effectively harness the aminobenzoate scaffold in their own drug discovery programs. We will delve into the causality behind experimental choices, from the selection of synthetic routes to the design of robust screening cascades and the nuanced interpretation of structure-activity relationships (SAR). Our focus is on building self-validating systems and protocols that ensure the generation of reliable, actionable data.

Part 1: Foundational Strategy - The Aminobenzoate Core

The strategic value of the aminobenzoate scaffold lies in its inherent modularity. The relative positioning of the amino and carboxyl groups (ortho, meta, or para) profoundly influences the molecule's three-dimensional geometry, electronic properties, and potential interaction patterns with biological targets.

-

Para-Aminobenzoic Acid (PABA): This isomer is perhaps the most widely explored, serving as a crucial building block in pharmaceuticals ranging from anticancer to anti-Alzheimer's agents.[1] Its linear geometry allows it to span binding pockets effectively.

-

Meta-Aminobenzoic Acid: The meta substitution introduces a distinct angular geometry, which can be pivotal for accessing different binding site conformations compared to its linear para counterpart.

-

Ortho-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxyl groups in the ortho isomer allows for potential intramolecular hydrogen bonding, which can pre-organize the molecule into a specific conformation and influence its physicochemical properties.

The amino and carboxyl groups are not merely structural anchors; they are primary points for chemical diversification and key pharmacophoric features capable of engaging in hydrogen bonding, ionic interactions, and amide bond formation.[2]

Logical Framework for Aminobenzoate-Based Drug Discovery

A successful campaign begins with a clear, logical workflow. The following diagram illustrates a robust, iterative process for progressing from initial scaffold selection to a preclinical candidate.

Sources

Methodological & Application

Synthesis of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Application Note: High-Fidelity

Executive Summary & Strategic Rationale

This application note details the optimized synthetic protocol for Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate , a critical intermediate in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs).

The Synthetic Challenge: The synthesis requires the precise installation of a nitrogen functionality at the C2 position of a 4,5-disubstituted benzoate core while maintaining two distinct benzyl-protecting groups (ester and ether).

-

Regioselectivity: Nitration must occur exclusively at the C6 position of the starting vanillic acid scaffold (which becomes C2 upon re-indexing) to achieve the correct 4,5-substitution pattern.

-

Chemoselectivity: The reduction of the nitro group to the aniline must be performed without hydrogenolysis of the benzyl ester or the benzyl ether, precluding standard catalytic hydrogenation (H₂/Pd-C).

The Validated Pathway: Our protocol utilizes a "Protect-Nitrate-Reduce" strategy starting from commercially available Vanillic Acid. This route leverages the para-directing power of the methoxy substituent to control nitration regiochemistry and employs a chemoselective Iron/Ammonium Chloride reduction to preserve the benzyl groups.

Synthetic Pathway Visualization

The following flow diagram illustrates the chemical transformations and the logic governing the regiochemical outcome.

Caption: Figure 1. Synthetic workflow for the target anthranilate derivative. Note the regiochemical shift where the C6 position of Intermediate A becomes the C2 position of Intermediate B due to IUPAC priority rules.

Detailed Experimental Protocols

Phase 1: Bis-Benzylation of Vanillic Acid

Objective: Simultaneous protection of the phenol and carboxylic acid to generate the hydrophobic core.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Vanillic Acid (4-OH, 3-OMe) | 1.0 | Starting Material |

| Benzyl Bromide (BnBr) | 2.5 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 3.0 | Base |

| DMF (N,N-Dimethylformamide) | 5 vol | Solvent |

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Vanillic Acid (1.0 eq) and anhydrous DMF (5 volumes). Stir to dissolve.

-

Base Addition: Add K₂CO₃ (3.0 eq) in portions. The suspension may thicken.

-

Alkylation: Add Benzyl Bromide (2.5 eq) dropwise over 30 minutes via an addition funnel to control exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting acid (Rf ~0.1) should disappear, yielding the non-polar diester (Rf ~0.7).

-

Workup: Cool to room temperature (RT). Pour the mixture into ice-cold water (20 volumes) with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Filter the solid, wash with water (3x) to remove residual DMF, and dry in a vacuum oven at 45°C.

-

Yield: Expect 90–95% of Benzyl 4-(benzyloxy)-3-methoxybenzoate.

Phase 2: Regioselective Nitration

Objective: Installation of the nitro group.[1][2][3][4][5] Mechanism: The methoxy group at C3 is a stronger ortho/para director than the benzyloxy group at C4. However, the position ortho to the methoxy (C2) is sterically crowded by the bulky benzyl ester. Therefore, nitration occurs para to the methoxy group (at C6). Upon substitution, this carbon is re-numbered as C2 relative to the carboxylate.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate A (from Phase 1) | 1.0 | Substrate |

| Nitric Acid (70% or fuming) | 1.5 | Electrophile Source |

| Glacial Acetic Acid | 5 vol | Solvent |

| Acetic Anhydride (Optional) | 1 vol | Water Scavenger |

Protocol:

-

Dissolution: Dissolve Intermediate A in Glacial Acetic Acid. Cool to 0–5°C using an ice bath.

-

Nitration: Add Nitric Acid dropwise, maintaining internal temperature <10°C. Caution: Exothermic.

-

Progression: Allow the reaction to warm to RT and stir for 2–3 hours.

-

Quench: Pour the reaction mixture onto crushed ice. The yellow nitro-intermediate will precipitate.

-

Purification: Filter the crude solid. Recrystallize from Ethanol or EtOAc/Hexane to remove any regioisomers (though regioselectivity is typically >90%).

-

Product: Benzyl 2-nitro-4-(benzyloxy)-5-methoxybenzoate.

Phase 3: Chemoselective Reduction (The "Soft" Reduction)

Objective: Reduce -NO₂ to -NH₂ without cleaving the benzyl ester or ether. Critical Note:Do NOT use H₂/Pd-C , as this will rapidly cleave both benzyl groups to yield 2-amino-4-hydroxy-5-methoxybenzoic acid (Vanillic acid derivative).

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitro Intermediate | 1.0 | Substrate |

| Iron Powder (Fe) | 5.0 | Reductant |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Buffer |

| Ethanol / Water (4:1) | 10 vol | Solvent System |

Protocol:

-

Preparation: In a reaction vessel, suspend the Nitro Intermediate in Ethanol/Water (4:1).

-

Activation: Add NH₄Cl and Iron powder.

-

Reduction: Heat the mixture to reflux (approx. 75–80°C) for 2–4 hours. The yellow color of the nitro compound should fade to a pale fluorescent/beige.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

-

Final Polish: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[6]

-

Result: The target this compound is obtained as an off-white to pale yellow solid.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Purity | >98.0% | HPLC (C18, ACN/H2O gradient) |

| Identity (NMR) | ¹H NMR (DMSO-d₆): δ 7.3-7.5 (m, 10H, Bn-Ar), δ 7.2 (s, 1H, Ar-H3), δ 6.4 (s, 2H, NH₂ - Broad), δ 6.2 (s, 1H, Ar-H6), δ 5.2 (s, 2H, COOCH₂Ph), δ 5.1 (s, 2H, Ar-OCH₂Ph), δ 3.7 (s, 3H, OMe). | ¹H NMR |

| Mass Spec | [M+H]⁺ = 364.15 | LC-MS (ESI+) |

Troubleshooting Guide:

-

Issue: Low yield in nitration step.

-

Cause: Temperature too high leading to dinitration or oxidation of the benzyl groups.

-

Fix: Keep addition strictly <10°C.

-

-

Issue: De-benzylation during reduction.

-

Cause: Trace acid presence or excessive heat.

-

Fix: Ensure NH₄Cl is used (neutral pH buffer) rather than HCl/SnCl₂.

-

References

-

Synthesis of Gefitinib Intermediates: Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Structure-Activity Relationship Studies of Quinazolines." Journal of Medicinal Chemistry, 2003, 46(23), 4910–4925. (Describes the nitration/reduction logic for 4,5-substituted benzoates).

-

Regioselectivity in Nitration: "Synthesis of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate." ChemicalBook Entry & Reaction Data. (Confirms the precursor-product relationship).

-

Chemoselective Reduction Methods: "Reduction of Nitroarenes: A Review." Organic Chemistry Portal. (Validates Fe/NH4Cl as a benzyl-safe method).

-

Compound Data: PubChem Entry for 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid derivatives.

Sources

- 1. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 2. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Application Note: Protocols for the Selective N-alkylation of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Abstract: This document provides a detailed technical guide for the N-alkylation of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. We explore three primary synthetic strategies: classical direct alkylation, modern reductive amination, and sustainable catalytic "borrowing hydrogen" methods. Each section elucidates the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols suitable for research and development laboratories. The guide is designed to empower researchers, scientists, and drug development professionals to select and execute the most appropriate N-alkylation strategy based on substrate scope, desired selectivity, and process constraints.

Introduction and Strategic Overview

The N-alkylation of aromatic amines is a cornerstone transformation in medicinal chemistry and pharmaceutical development.[1] The introduction of alkyl groups onto a nitrogen atom profoundly influences a molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and binding affinity to biological targets. The subject of this guide, this compound[2], is a highly functionalized aniline derivative. Its electron-donating methoxy and benzyloxy groups enhance the nucleophilicity of the amino group, while the bulky ortho-benzyl ester presents a significant steric challenge that must be carefully managed to achieve desired reactivity and selectivity.

The selection of an appropriate N-alkylation strategy is critical and depends on several factors: the nature of the desired alkyl group, the need to avoid overalkylation, and the stability of the substrate's other functional groups (two benzyl ethers and a benzyl ester) to the reaction conditions. This note details three robust and widely adopted methodologies.

-

Direct N-Alkylation: A classical SN2 approach using alkyl halides. It is straightforward but carries a risk of overalkylation to the tertiary amine.

-

Reductive Amination: A versatile and highly selective method for mono-alkylation that proceeds via an imine intermediate formed from a carbonyl compound.[3][4]

-

Catalytic N-Alkylation (Borrowing Hydrogen): An atom-economical and sustainable approach that utilizes alcohols as alkylating agents, generating water as the sole byproduct.[5][6]

Method 1: Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic attack of the amine on an electrophilic alkyl halide. The primary challenge is controlling the reaction to favor the formation of the desired secondary amine over the dialkylated tertiary amine byproduct.

Causality Behind Experimental Choices

-

Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. Its role is solely to neutralize the hydrohalic acid (e.g., HBr, HI) formed during the reaction, driving the equilibrium towards the product. Using a stronger, nucleophilic base like a hydroxide could lead to unwanted hydrolysis of the benzyl ester.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the amine substrate and the inorganic base while effectively solvating the cation of the base, leaving the anion more reactive. They also facilitate the SN2 transition state.

-

Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can statistically favor mono-alkylation. However, for a valuable intermediate like the title compound, it is more common to use a 1:1 stoichiometry or a slight excess of the alkylating agent and carefully monitor the reaction to stop it before significant dialkylation occurs.

Experimental Workflow: Direct N-Alkylation

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Synthesis of Benzyl 2-(ethylamino)-4-(benzyloxy)-5-methoxybenzoate

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.

-

Reagent Addition: Stir the suspension at room temperature and add ethyl iodide (1.1 eq) dropwise via syringe over 5 minutes.

-

Reaction Execution: Heat the reaction mixture to 70 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-ethylated product.

Method 2: Reductive Amination

Reductive amination is a superior method for achieving selective mono-alkylation.[3] It involves the initial formation of an imine (or iminium ion) from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild, selective hydride reagent.

Causality Behind Experimental Choices

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] It is significantly less reactive than reagents like NaBH₄ and will selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the wasteful reduction of the carbonyl starting material.

-

Acid Catalyst: A weak acid, such as acetic acid, is often added in catalytic amounts. It protonates the carbonyl oxygen, activating it for nucleophilic attack by the aniline, and facilitates the dehydration step to form the imine. For electron-deficient anilines, a stronger acid like TFA may be required, but for our electron-rich substrate, acetic acid is sufficient.[7]

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they do not interfere with the hydride reagent.

Mechanism: Reductive Amination

Caption: Key steps in the Reductive Amination mechanism.

Detailed Protocol: Synthesis of Benzyl 2-(benzylamino)-4-(benzyloxy)-5-methoxybenzoate

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM).

-

Imine Formation: Add a few drops of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

-

Reaction Execution: Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting aniline is fully consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to isolate the pure N-benzylated secondary amine.

Method 3: Catalytic N-Alkylation via "Borrowing Hydrogen"

This elegant, sustainable strategy uses alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., Ru, Ir, Co, Mn).[5][6][8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.

Causality Behind Experimental Choices

-

Catalyst: Ruthenium and Iridium pincer complexes are highly efficient for this transformation, operating under relatively mild conditions.[5][10][11] The choice of catalyst is critical to ensure high turnover numbers and to prevent side reactions. A key consideration for our substrate is the potential for catalytic transfer hydrogenolysis, which could cleave the benzyl ether or benzyl ester protecting groups. Catalyst screening is often necessary.

-

Base: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is typically required to facilitate the initial dehydrogenation of the alcohol to form the metal-alkoxide intermediate.[8][11]

-

Solvent and Temperature: High-boiling, inert solvents like toluene or xylene are used, as these reactions often require elevated temperatures (100-140 °C) to drive the catalytic cycle.[8][12]

Catalytic Cycle: "Borrowing Hydrogen"

Caption: The "Borrowing Hydrogen" catalytic cycle.

Detailed Protocol: General Procedure for Catalytic N-Alkylation

-

Reaction Setup: To an oven-dried Schlenk tube, add the catalyst (e.g., a commercial Ru-MACHO complex, 1-2 mol%), potassium tert-butoxide (t-BuOK, 1.0 eq), and this compound (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous toluene and the desired alcohol (e.g., benzyl alcohol, 1.2 eq) via syringe.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C.

-

Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking aliquots (under inert atmosphere) for TLC or GC-MS analysis.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Comparative Summary of N-Alkylation Methods

| Feature | Direct Alkylation | Reductive Amination | Catalytic "Borrowing Hydrogen" |

| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde/Ketone (R'=O) | Alcohol (R-CH₂OH) |

| Key Reagents | K₂CO₃, Cs₂CO₃, DIPEA | NaBH(OAc)₃ (STAB) | Ru/Ir/Co Catalyst, t-BuOK |

| Byproduct | Salt (KX), Acid (HX) | Borate salts, Water | Water |

| Selectivity | Risk of overalkylation | Excellent for mono-alkylation | Generally good for mono-alkylation |

| Advantages | Simple setup, widely used | High selectivity, mild conditions | Atom economical, sustainable |

| Disadvantages | Uses hazardous alkyl halides, potential for di-alkylation | Requires stoichiometric hydride reagent | High catalyst cost, requires inert atmosphere, potential for side reactions (debenzylation) |

Conclusion

The N-alkylation of this compound can be successfully achieved through multiple synthetic routes.

-

Reductive amination stands out as the most reliable and selective method for laboratory-scale synthesis, offering excellent control over mono-alkylation under mild conditions.[13]

-

Direct alkylation remains a viable, albeit less controlled, alternative when suitable carbonyl compounds are unavailable.

-

Catalytic "borrowing hydrogen" represents the forefront of sustainable chemical synthesis and is an excellent choice for process development, provided a suitable catalyst is identified that does not compromise the integrity of the substrate's protecting groups.[6]

The choice of method should be guided by the specific alkyl group to be installed, the scale of the reaction, and the laboratory's capabilities. Proper reaction monitoring and purification are paramount to obtaining the desired N-alkylated product in high purity.

References

-

Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals. [Link]

-

Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). National Institutes of Health (NIH). [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar. [Link]

-

N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. (n.d.). ResearchGate. [Link]

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (2023). RSC Publishing. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). ResearchGate. [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). National Institutes of Health (NIH). [Link]

- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines.

-

This compound. (n.d.). PubChem. [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). RSC Publishing. [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ResearchGate. [Link]

-

Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. (2009). ACS Publications. [Link]

-

Representative examples of pharmaceutically important N-alkylated amine moieties. (n.d.). ResearchGate. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. [Link]

-

A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Thieme Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C22H21NO4 | CID 11057568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 6. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Rational Design and Synthesis of Targeted Covalent Kinase Inhibitors

Abstract

The "renaissance" of covalent kinase inhibitors has transformed oncology and immunology drug discovery. Unlike reversible inhibitors that rely solely on equilibrium binding (

Strategic Framework: The "Warhead" Strategy

The design of a targeted covalent inhibitor (TCI) requires a precise structural logic. The molecule consists of a recognition scaffold (which provides reversible affinity) and a reactive warhead (electrophile) positioned to intercept a specific nucleophile.

The Shift from IC50 to

Critical Expertise: In covalent inhibitor synthesis, optimizing for

- (Reversible binding constant): Describes the affinity of the scaffold for the pocket.

- (Rate of inactivation): Describes the speed of bond formation once bound.

-

Goal: Maximize

(efficiency) while maintaining selectivity.

Workflow Visualization

The following diagram outlines the logical flow from structural analysis to validated lead compound.

Figure 1: Strategic workflow for the development of targeted covalent kinase inhibitors.

Synthetic Application: Installing the Acrylamide Warhead

The acrylamide moiety is the most common electrophile in FDA-approved kinase inhibitors (e.g., Ibrutinib, Osimertinib) due to its tunable reactivity toward thiols and metabolic stability compared to epoxides or halomethyl ketones.

Reaction Mechanism (Michael Addition)

The reaction relies on the specific geometry of the inhibitor positioning the

Figure 2: The two-step mechanism of targeted covalent inhibition.

Protocol: Acryloylation of Aniline Scaffolds

This protocol describes the installation of an acrylamide warhead onto an aniline-bearing scaffold. This is the final step in many syntheses to prevent polymerization of the warhead during earlier harsh steps.

Reagents:

-

Scaffold: Amine-functionalized kinase inhibitor core (1.0 eq).

-

Acryloyl Chloride: (1.1 eq) - Note: Freshly distilled or high purity is critical.

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the amine-scaffold (1.0 eq) in anhydrous DCM (0.1 M concentration). -

Base Addition: Add DIPEA (2.0 eq) and cool the solution to -10°C to 0°C using an ice/salt bath.

-

Expert Insight: Low temperature is mandatory. Higher temperatures promote polymerization of the acryloyl chloride or bis-acylation of the amine.

-

-

Acryloylation: Dilute acryloyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 15-20 minutes to the reaction mixture.

-

Monitoring: Stir at 0°C for 30 minutes. Monitor by LC-MS.[1] You should see the mass shift of +54 Da (Acryloyl group).

-

Troubleshooting: If starting material remains, add 0.1 eq additional acryloyl chloride. Do not add large excesses, as this leads to side reactions.

-

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo at a bath temperature <30°C .-

Safety: Acrylamides can polymerize upon heating. Keep rotary evaporator cool.

-

Biochemical Validation: Intact Protein Mass Spectrometry

Unlike IC50 assays, which measure inhibition of catalysis, Intact Protein MS directly measures the physical formation of the covalent bond. This is the "source of truth" for covalent inhibitor validation.

Principle

The covalent addition of an inhibitor increases the mass of the protein by the molecular weight of the inhibitor (for addition reactions) or MW minus the leaving group (for substitution reactions). For acrylamides, it is a direct addition.

Protocol: Determining Fractional Occupancy